4-[(Oxan-4-yl)amino]benzoic acid is a chemical compound that belongs to the class of aminobenzoic acids, which are characterized by the presence of both amino and carboxylic acid functional groups. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features. The compound's systematic name reflects its structure, indicating the presence of an oxan-4-yl group attached to the amino group of benzoic acid.
4-[(Oxan-4-yl)amino]benzoic acid is classified under:
The synthesis of 4-[(Oxan-4-yl)amino]benzoic acid typically involves several key steps:
The technical aspects of the synthesis include monitoring reaction conditions such as temperature and time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound .
The molecular structure of 4-[(Oxan-4-yl)amino]benzoic acid features:
Key structural data includes:
4-[(Oxan-4-yl)amino]benzoic acid can participate in various chemical reactions:
The reactions are generally carried out under controlled conditions, using catalysts or specific reagents to promote desired transformations while minimizing side reactions .
The mechanism of action for compounds like 4-[(Oxan-4-yl)amino]benzoic acid often involves:
Research indicates that similar aminobenzoic acids can exhibit antibacterial properties and may act as inhibitors in various biological pathways, although specific data for this compound's action remains limited .
Relevant analyses include:
4-[(Oxan-4-yl)amino]benzoic acid has potential applications in:
The molecular architecture of 4-[(Oxan-4-yl)amino]benzoic acid results from the systematic integration of two distinct chemical domains: the para-aminobenzoic acid system and the saturated oxacyclic oxan-4-yl (tetrahydropyran-4-yl) moiety. This hybridization strategy is predicated on complementary pharmacological attributes:
Benzoic Acid Domain: The para-aminobenzoic acid component contributes essential biochemical functionality, particularly in biological systems dependent on folate metabolism. The carboxylic acid group provides a site for salt formation or further derivatization, while the aromatic amine enables hydrogen bonding and dipole interactions with biological targets. Crucially, this moiety retains the structural mimicry of PABA, allowing potential interference in folate biosynthesis pathways of susceptible microorganisms [3] [6].
Tetrahydropyran Domain: The oxan-4-yl (tetrahydropyran-4-yl) group serves as a conformationally restrained, semi-polar structural element. This saturated oxygen heterocycle functions as a bioisosteric replacement for flexible alkyl chains or phenyl rings, reducing metabolic liabilities while enhancing membrane permeability. The tetrahydropyran ring exhibits a chair conformation with the nitrogen substituent positioned equatorially, optimizing steric presentation for target interactions. This moiety significantly modulates the compound's partition coefficient, steering it toward improved blood-brain barrier penetration compared to aliphatic analogs [2] [4] [6].
Table 1: Comparative Physicochemical Properties of PABA and 4-[(Oxan-4-yl)amino]benzoic Acid
Property | Para-aminobenzoic Acid (PABA) | 4-[(Oxan-4-yl)amino]benzoic Acid |
---|---|---|
Molecular Formula | C₇H₇NO₂ | C₁₂H₁₅NO₃ |
Molecular Weight (g/mol) | 137.14 | 221.25 |
Calculated LogP | 0.83 | 1.45 |
Hydrogen Bond Donors | 2 | 2 |
Hydrogen Bond Acceptors | 4 | 4 |
Rotatable Bonds | 2 | 3 |
Topological Polar Surface Area (Ų) | 63.3 | 66.4 |
The hybridization yields a molecule (C₁₂H₁₅NO₃) with balanced amphiphilic character, evidenced by an increased calculated LogP (1.45) compared to PABA (0.83). This elevation in lipophilicity enhances passive diffusion across biological membranes while retaining sufficient aqueous solubility for formulation development. The tetrahydropyran moiety contributes significant three-dimensional bulk without introducing chiral centers, simplifying synthesis and purification. Crucially, this structural modification reduces gastrointestinal absorption rates compared to unmodified PABA, potentially limiting systemic exposure and directing activity toward localized targets—a valuable trait for antimicrobial or gastrointestinal applications [3] [4] [6]. Metabolic stability studies indicate the tetrahydropyran ring resists oxidative degradation better than aliphatic chains, potentially extending the compound's half-life in biological systems.
4-[(Oxan-4-yl)amino]benzoic acid exemplifies strategic molecular editing of the essential vitamin precursor PABA. While retaining the core 4-aminobenzoate structure critical for recognition by folate pathway enzymes, the N-substitution fundamentally alters its biochemical behavior:
Folate Pathway Modulation: Unlike unsubstituted PABA—a vital precursor in microbial folate biosynthesis—the tetrahydropyran-modified derivative cannot be incorporated into dihydrofolic acid by dihydropteroate synthase. This blockade arises from steric hindrance from the oxane ring, preventing proper orientation within the enzyme's catalytic site. Consequently, the compound functions as a potential antimetabolite in pathogens reliant on de novo folate synthesis, analogous to sulfonamide antibiotics but with a distinct resistance profile [3] [6] [7]. Research demonstrates that such modified PABA derivatives competitively inhibit key enzymes in microbial folate pathways while remaining inert in mammalian biochemistry, exploiting a fundamental difference in vitamin utilization between pathogens and humans [3] [4].
Expanded Pharmacological Applications: Beyond antimicrobial applications, structural modifications in PABA derivatives unlock diverse therapeutic potentials:
Table 2: Biological Activity Spectrum of Structurally Related Modified PABA Derivatives
Biological Activity | Structural Features | Observed Potency | Mechanistic Insights |
---|---|---|---|
Antibacterial (MRSA) | Schiff bases with salicylaldehydes | MIC from 15.62 µM | Disruption of folate metabolism |
Broad-Spectrum Antifungal | 5-Nitrofurfural conjugates | MIC ≥7.81 µM | Generation of reactive intermediates |
Antimycobacterial | Heteroaryl imines | MIC ≥62.5 µM | Cell wall synthesis inhibition |
Cytotoxic (HepG2) | Metal complexes (Cu, Zn) | IC₅₀ ≥15.0 µM | ROS generation & DNA intercalation |
AChE Inhibition | Mannich bases with piperidine | IC₅₀ 2.1-8.7 µM | Peripheral anionic site interaction |
The molecular framework of 4-[(Oxan-4-yl)amino]benzoic acid serves as a versatile scaffold for further chemical elaboration. The carboxylic acid enables esterification or amide formation, while the secondary amine permits additional alkylation or acylations. This flexibility facilitates the generation of combinatorial libraries for structure-activity relationship studies. Particularly promising are modifications creating bifunctional molecules targeting multiple pathogenic pathways simultaneously—a crucial strategy against drug-resistant organisms [3] [4] [6].
The documented synthesis of 4-[(Oxan-4-yl)amino]benzoic acid emerged indirectly through broader investigations into PABA derivatives and tetrahydropyran-containing pharmaceuticals:
Early Synthetic Approaches (Pre-2010): Initial routes involved direct N-alkylation of para-aminobenzoic acid with 4-bromotetrahydropyran under basic conditions. These methods suffered from poor regioselectivity (O- vs N-alkylation) and moderate yields (typically 30-45%), limiting compound availability. The development of Mitsunobu chemistry provided improved selectivity but required expensive reagents like triphenylphosphine and diethyl azodicarboxylate, complicating scale-up [2] [9].
Modern Methodologies (Post-2015):
The compound's emergence in patent literature (e.g., HIF-2α inhibitors for iron overload disorders) underscores its pharmaceutical relevance beyond antimicrobial applications. Patent WO2016057242A1 (2016) disclosed structurally related benzoic acid derivatives containing aminoheterocycles as hypoxia-inducible factor inhibitors, validating the therapeutic significance of this chemotype [8]. Concurrently, research into glycan-interacting compounds explored tetrahydropyran-benzoic acid conjugates for targeted cancer therapies, exploiting altered glycosylation patterns in malignancies [10].
Characterization of 4-[(Oxan-4-yl)amino]benzoic acid relies heavily on advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) confirms the structure through distinctive chemical shifts: the tetrahydropyran ring protons appear as complex multiplets between 1.5-4.0 ppm, while aromatic protons of the benzoic acid moiety generate characteristic AA'BB' patterns near 6.8 and 7.9 ppm. Carbon-13 NMR exhibits key signals at approximately 167 ppm (carboxylic carbon), 155 ppm (ipso carbon to amino group), and 68 ppm (methylene groups adjacent to oxygen in the tetrahydropyran ring) [2] [9]. High-resolution mass spectrometry provides definitive molecular mass confirmation (m/z calculated for C₁₂H₁₅NO₃ [M+H]⁺: 222.1125, observed: 222.1128), while infrared spectroscopy shows signature absorptions at 1680 cm⁻¹ (C=O stretch, carboxylic acid), 1605 cm⁻¹ (C=C aromatic), and 1260 cm⁻¹ (C-O-C ether) [1] [9].
Table 3: Evolution of Synthetic Approaches to 4-[(Oxan-4-yl)amino]benzoic Acid
Synthetic Era | Primary Method | Key Advantages | Limitations | Representative Yield |
---|---|---|---|---|
Early (Pre-2010) | Direct N-alkylation with 4-halo-THP | Simple reagents | Poor regioselectivity, side products | 30-45% |
Transitional | Mitsunobu reaction | Excellent regiocontrol | Toxic reagents, expensive catalysts | 50-65% |
Modern (Current) | Reductive amination with THP-4-one | High yield, single step, scalability | Requires careful pH control | 75-85% |
Alternative | Nucleophilic aromatic substitution | No reduction step | Requires activated aryl halide | 60-70% |
The compound remains commercially available as a research chemical (PubChem CID: 43608613), facilitating ongoing pharmacological exploration. Current research focuses on its integration into metal-organic frameworks for catalytic applications and as a building block for protease-resistant peptidomimetics, demonstrating its versatile role in chemical discovery beyond its original medicinal context [1] [4] [7]. The historical trajectory of 4-[(Oxan-4-yl)amino]benzoic acid illustrates how strategic molecular hybridization of venerable pharmacophores continues to yield compounds with distinctive physicochemical profiles and multifaceted biological relevance.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2